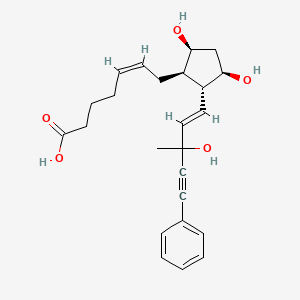
4-Amino-2-methyl-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methyl-3,5-pyridinedicarbonitrile is a heterocyclic compound with the molecular formula C8H6N4 It is characterized by the presence of an amino group, a methyl group, and two cyano groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methyl-3,5-pyridinedicarbonitrile with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-methyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methyl-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Some derivatives may exhibit biological activity, making them candidates for pharmaceutical research.
Wirkmechanismus
The mechanism of action of 4-Amino-2-methyl-3,5-pyridinedicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbonitrile: Similar in structure but lacks the amino and methyl groups.
3-Pyridinecarbonitrile: Another structural isomer with different substitution patterns.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains an amino group and a methyl group but differs in the core structure .
Uniqueness
4-Amino-2-methyl-3,5-pyridinedicarbonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
81305-87-5 |
|---|---|
Molekularformel |
C8H6N4 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4-amino-2-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-7(3-10)8(11)6(2-9)4-12-5/h4H,1H3,(H2,11,12) |
InChI-Schlüssel |
CGCUYQGQTDJCNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)

![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)





![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)





